molecular formula C15H15ClN2O4 B2775200 N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428349-17-0

N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

カタログ番号: B2775200
CAS番号: 1428349-17-0
分子量: 322.75
InChIキー: VFVUVADDFAPIIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C15H15ClN2O4 and its molecular weight is 322.75. The purity is usually 95%.
BenchChem offers high-quality N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N'-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c16-11-3-1-2-4-12(11)18-15(21)14(20)17-7-5-13(19)10-6-8-22-9-10/h1-4,6,8-9,13,19H,5,7H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVUVADDFAPIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan moiety, and an oxalamide backbone. Its molecular formula is C15H15ClN2O4C_{15}H_{15}ClN_{2}O_{4}, and it has a molecular weight of approximately 322.75 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

  • Chlorophenyl Group : Enhances lipophilicity, which may influence its interaction with biological membranes.
  • Furan Ring : Known for its reactivity and ability to participate in various chemical reactions, including oxidation.
  • Oxalamide Backbone : Typically involved in hydrogen bonding with biological targets, potentially modulating biochemical pathways.

Structural Representation

ComponentDescription
Molecular FormulaC15H15ClN2O4C_{15}H_{15}ClN_{2}O_{4}
Molecular Weight322.75 g/mol
IUPAC NameN'-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide

Antimicrobial Properties

Research indicates that compounds with oxalamide structures often exhibit antimicrobial properties. The presence of the furan ring in N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide may enhance its efficacy against various pathogens. For instance, studies have shown that similar oxalamide derivatives can inhibit the growth of bacteria and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The furan moiety's ability to form reactive intermediates could lead to the induction of apoptosis in cancer cells. In vitro assays have demonstrated that derivatives with similar structures can inhibit tumor cell proliferation by inducing cell cycle arrest and promoting apoptotic pathways.

The mechanism through which N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes : The furan ring may interact with specific enzymes, modulating their activity.
  • Formation of Hydrogen Bonds : The oxalamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Cell Membrane Permeability : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, allowing for intracellular action.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxalamide derivatives, including N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values were determined to be comparable to established antibiotics.

Evaluation of Anticancer Effects

In another study focusing on the anticancer potential of oxalamides, researchers found that N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. The compound also upregulated pro-apoptotic markers while downregulating anti-apoptotic proteins.

Q & A

Q. What are the key steps in synthesizing N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Coupling of 2-chloroaniline with oxalyl chloride to form the N1-(2-chlorophenyl)oxalamide intermediate.
  • Step 2 : Reaction of the intermediate with 3-(furan-3-yl)-3-hydroxypropylamine under reflux in anhydrous dichloromethane or THF.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
  • Critical Parameters : Use of anhydrous conditions to prevent hydrolysis, and catalytic triethylamine to enhance coupling efficiency .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify connectivity of the chlorophenyl, furan, and hydroxypropyl groups (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.5 ppm for hydroxypropyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ at m/z 322.75 (C15_{15}H15_{15}ClN2_2O4_4) .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1650 cm1^{-1} (C=O stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • Temperature : Lower temperatures (0–5°C) during coupling steps reduce side reactions like oligomerization .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates but may require post-reaction solvent swaps to dichloromethane for purification .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .
  • Data-Driven Optimization : Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity vs. temperature) .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Comparative Assays : Replicate studies using standardized protocols (e.g., fixed cell lines, IC50_{50} measurements) to minimize variability .
  • Structural Confirmation : Verify compound purity (>95% via HPLC) to rule out impurities as confounding factors .
  • Computational Modeling : Molecular docking to predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and in vivo results .

Q. What strategies are used to study the compound’s mechanism of action?

  • Methodological Answer :
  • SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics to purified protein targets (e.g., KD_D values) .
  • ELISA : Measure downstream signaling biomarkers (e.g., phosphorylated ERK for kinase inhibition) .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets to validate functional pathways .

Contradictions and Solutions

Q. Why do stability studies report conflicting degradation profiles?

  • Methodological Answer :
  • Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS. Note that furan rings are prone to oxidation, requiring inert storage .
  • pH-Dependent Stability : Use buffer systems (pH 1–10) to identify labile bonds (e.g., oxalamide hydrolysis at pH >8) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 3-fluorophenyl) and compare bioactivity .
  • In Vitro Assays : Test analogs against panels of cancer cell lines (NCI-60) to correlate substituents with cytotoxicity .
  • 3D-QSAR : Build CoMFA/CoMSIA models to predict activity cliffs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。